molecular formula C13H17NO5S B13013761 Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

Cat. No.: B13013761
M. Wt: 299.34 g/mol
InChI Key: HXOJARUKQSTSMZ-UHFFFAOYSA-N
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Description

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate typically involves the reaction of 4-(N,N-dimethylsulfamoyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-sulfamoylphenyl)-3-oxopropanoate
  • Methyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(4-(N-methylsulfamoyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate is unique due to the presence of the N,N-dimethylsulfamoyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

ethyl 3-[4-(dimethylsulfamoyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C13H17NO5S/c1-4-19-13(16)9-12(15)10-5-7-11(8-6-10)20(17,18)14(2)3/h5-8H,4,9H2,1-3H3

InChI Key

HXOJARUKQSTSMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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